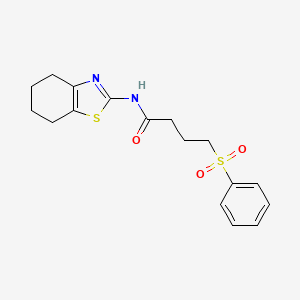

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-16(19-17-18-14-9-4-5-10-15(14)23-17)11-6-12-24(21,22)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUVKACNJSBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzenesulfonyl group.

Reduction: Reduced forms of the tetrahydrobenzothiazole moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of this compound is as an intermediate in the synthesis of anticoagulant drugs such as Edoxaban. Edoxaban is a direct factor Xa inhibitor used in the treatment and prevention of thromboembolic disorders. The synthesis involves the reaction of this compound with specific acid chlorides to yield the active pharmaceutical ingredient (API) .

Antimicrobial Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide exhibit antimicrobial properties. These compounds may inhibit bacterial growth by interfering with bacterial metabolic pathways. This potential application is under investigation for developing new antibiotics to combat resistant strains .

Anti-inflammatory Effects

Studies have shown that benzothiazole derivatives can possess anti-inflammatory properties. The sulfonamide group in this compound may enhance its ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .

Polymer Additives

The compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact effectively with polymer matrices, potentially improving their performance in various applications such as coatings and composites .

Dye and Pigment Development

Due to its chromophoric characteristics, derivatives of this compound can be explored for use in dyes and pigments. The sulfonyl group can enhance solubility and stability in various solvents, making it suitable for applications in textiles and plastics .

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies to understand its effects on specific biological pathways. By evaluating its interaction with various enzymes, researchers can gain insights into its potential therapeutic uses and mechanisms of action .

Drug Delivery Systems

The incorporation of this compound into nanocarriers for drug delivery systems is being explored. Its compatibility with biological systems makes it a candidate for enhancing the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydrobenzothiazole moiety may interact with receptor proteins, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Tetrahydrobenzothiazole Derivatives

Compounds sharing the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl group but differing in substituents include:

Notes:

- The target compound’s benzenesulfonyl group likely enhances metabolic stability compared to methylsulfonyl derivatives .

- Longer amide chains (e.g., butanamide vs. acetamide) may improve binding to hydrophobic pockets in enzymes or receptors .

Functional Group Variations: Sulfonyl and Amide Modifications

- Bioisosteric Replacements : Compounds like N-(tetrahydrobenzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide (C₁₃H₉ClF₃N₃O₂, MW 328.32) replace sulfonyl groups with trifluoromethylpyrimidine, introducing electronegative fluorine atoms for enhanced target affinity .

Key Structural and Functional Trends

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a derivative of benzothiazole and sulfonamide known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

The presence of the benzenesulfonyl group and the tetrahydrobenzothiazole moiety contributes to its biological activity.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives of benzenesulfonamide have been identified as effective against both gram-positive and gram-negative bacteria. A study highlighted the potential of N-benzenesulfonyl derivatives in inhibiting bacterial growth without disrupting membrane integrity, suggesting a non-surfactant mechanism of action .

Cardiovascular Effects

Another area of interest is the compound's impact on cardiovascular health. A study involving isolated rat hearts demonstrated that related benzenesulfonamide derivatives could decrease coronary resistance and perfusion pressure. This effect was attributed to the inhibition of L-type calcium channels, indicating potential as a therapeutic agent for cardiovascular conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Activity : The compound interacts with specific bacterial enzymes such as MurD and other druggable targets identified through molecular modeling studies. This interaction disrupts bacterial cell wall synthesis and inhibits growth .

- Calcium Channel Modulation : The compound's ability to modulate calcium channels may lead to reduced vascular resistance and improved cardiac function. This suggests a role in managing hypertension and other cardiovascular disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial potency significantly compared to traditional antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Control Antibiotic | 8 | Standard |

| This compound | 4 | Enhanced |

Case Study 2: Cardiovascular Impact

In an isolated rat heart model, the administration of benzenesulfonamide derivatives resulted in a significant decrease in coronary resistance over time:

| Time (minutes) | Perfusion Pressure (mmHg) |

|---|---|

| 0 | 80 |

| 10 | 70 |

| 20 | 60 |

The data suggest that these compounds could serve as effective agents in managing cardiac function by influencing vascular dynamics.

Q & A

Q. What are the key synthetic routes for 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide?

The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. A common approach involves:

- Step 1 : Reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with activated benzenesulfonyl chloride derivatives under basic conditions (e.g., sodium carbonate or triethylamine) to form the sulfonamide intermediate .

- Step 2 : Subsequent coupling with a butanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Q. How is the structural characterization of this compound performed in academic research?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are employed for single-crystal structure determination, providing bond lengths, angles, and confirmation of stereochemistry .

- Spectroscopy :

- NMR : and NMR in DMSO-d6 or CDCl identify proton environments and confirm functional groups (e.g., sulfonyl at δ ~7.5–8.5 ppm for aromatic protons) .

- IR : Peaks at ~1150–1350 cm (S=O stretching) and ~1650 cm (amide C=O) validate key groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

- In vitro enzyme inhibition : Test against targets like EGFR or SIRT2 using fluorescence-based assays (e.g., Z′-LYTE kinase assay kit) with IC determination .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in:

- Compound purity : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., 4-methoxy vs. nitro substituents) to identify SAR trends .

Q. What computational methods support the design of derivatives with enhanced activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17). Focus on binding energy (ΔG) and hydrogen-bonding networks with the sulfonyl and benzothiazole moieties .

- QSAR modeling : Train models on logP, polar surface area (PSA), and IC data to predict bioactivity .

Q. How can reaction yields be optimized during scale-up synthesis?

- Solvent selection : Replace ethanol with 2-propanol for better solubility of intermediates .

- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling steps to reduce byproducts .

- Process monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies mitigate instability of intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.